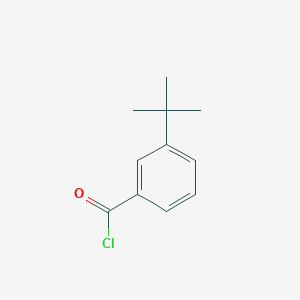3-tert-Butylbenzoyl chloride
CAS No.: 21900-36-7
Cat. No.: VC2272600
Molecular Formula: C11H13ClO
Molecular Weight: 196.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 21900-36-7 |
|---|---|
| Molecular Formula | C11H13ClO |
| Molecular Weight | 196.67 g/mol |
| IUPAC Name | 3-tert-butylbenzoyl chloride |
| Standard InChI | InChI=1S/C11H13ClO/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3 |
| Standard InChI Key | GYLMOVQXUVCWLK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=CC(=C1)C(=O)Cl |
| Canonical SMILES | CC(C)(C)C1=CC=CC(=C1)C(=O)Cl |
Introduction
Physical and Chemical Properties
3-tert-Butylbenzoyl chloride is an organic compound with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol . It belongs to the class of acyl chlorides, specifically a derivative of benzoyl chloride with a tert-butyl group at the meta position relative to the carbonyl group. Physically, it appears as a colorless to pale yellow liquid at room temperature.
The compound's structure features a benzene ring with two key substituents: a tert-butyl group at the meta position and an acyl chloride group (COCl). This structural arrangement gives the molecule its characteristic reactivity and properties .
Key Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| CAS Number | 21900-36-7 |
| Molecular Formula | C11H13ClO |
| Molecular Weight | 196.67 g/mol |
| Physical State | Colorless to pale yellow liquid |
| IUPAC Name | 3-tert-butylbenzoyl chloride |
| PubChem CID | 22143102 |
| InChI | 1S/C11H13ClO/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3 |
Chemical Reactivity
The chemical behavior of 3-tert-Butylbenzoyl chloride is primarily dictated by its acyl chloride functional group, which is highly reactive toward nucleophiles. The electrophilic carbonyl carbon readily undergoes nucleophilic attack, resulting in various transformation reactions such as:
-
Acylation reactions with alcohols to form esters
-
Reactions with amines to form amides
-
Friedel-Crafts acylation reactions with aromatic compounds
-
Formation of acid anhydrides when reacted with carboxylic acid salts
The presence of the bulky tert-butyl group at the meta position influences the electron density distribution within the molecule and provides steric effects that can impact reaction pathways and selectivity.
Synthesis Methods
The primary method for synthesizing 3-tert-Butylbenzoyl chloride involves the conversion of 3-tert-butylbenzoic acid to the corresponding acyl chloride using chlorinating agents.
Friedel-Crafts Acylation Route
The synthesis typically begins with the preparation of 3-tert-butylbenzoic acid through Friedel-Crafts alkylation of benzoic acid or its derivatives, followed by conversion to the acyl chloride. The process can be outlined as follows:
-
Friedel-Crafts alkylation of benzene with tert-butyl chloride using a Lewis acid catalyst (e.g., AlCl3) to form tert-butylbenzene
-
Subsequent Friedel-Crafts acylation to introduce the carboxylic acid functionality at the meta position
-
Conversion of the resulting 3-tert-butylbenzoic acid to the acyl chloride using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Industrial Production
In industrial settings, the synthesis of 3-tert-Butylbenzoyl chloride is typically optimized for higher efficiency and yield. Continuous flow reactors are often employed to enhance the scalability and control of the reaction conditions. The industrial process may include:
-
Precise temperature control to minimize side reactions
-
Controlled addition of reagents to optimize yield
-
Purification steps to ensure high product quality
-
Safety measures to handle the corrosive reagents involved in the process
Applications in Organic Chemistry
3-tert-Butylbenzoyl chloride serves as a valuable building block in organic synthesis due to its reactivity and the structural features it can introduce into target molecules.
Synthetic Intermediates
The compound is extensively used as an intermediate in the synthesis of more complex organic molecules, particularly in:
-
Pharmaceutical ingredient synthesis
-
Preparation of specialized esters and amides
-
Development of advanced materials with specific properties
-
Creation of compounds with modified electronic or steric characteristics
Material Science Applications
In materials science, 3-tert-Butylbenzoyl chloride has been utilized in the synthesis of functional materials with specific properties. Research has explored its applications in:
-
Development of bipolar systems, where it introduces both a bulky tert-butyl group and an electron-withdrawing benzoyl group
-
Synthesis of molecules with interesting optical or electronic properties
-
Creation of materials with specialized structural features
-
Preparation of compounds with altered thermal or mechanical characteristics
| Property | Observation |
|---|---|
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeability | Permeable |
| Direct Biological Role | None identified |
| Antimicrobial Activity | Significant against select microorganisms |
Recent Research and Developments
Recent studies have explored new applications and synthetic methodologies involving 3-tert-Butylbenzoyl chloride, expanding its utility in various fields.
Synthetic Applications
Researchers have investigated the use of 3-tert-Butylbenzoyl chloride in the synthesis of specialized compounds with unique properties:
-
As a key reagent in the preparation of 9,9'-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triarylamine moieties
-
For introducing specific structural features that influence the electronic or optical properties of target molecules
-
In the development of novel materials with tailored characteristics for specific applications
Reaction Methodology Studies
Investigations into the reaction mechanisms and kinetics of processes involving 3-tert-Butylbenzoyl chloride have provided insights into its reactivity patterns and potential applications:
-
Studies on aluminum chloride-promoted Friedel-Crafts acylation reactions involving related benzoyl chlorides have yielded valuable information about reaction intermediates and pathways
-
Research on "kinetic capture" of acylium ions from live aluminum chloride promoted Friedel-Crafts acylation reactions has enhanced understanding of reaction mechanisms
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume